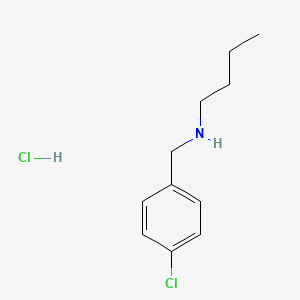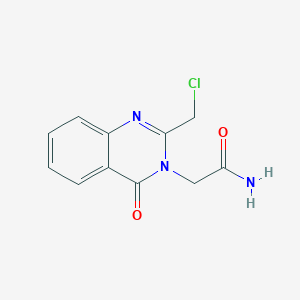
3-(2-アセトアミドエチル)-2-(クロロメチル)-4-キナゾリノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[2-(Chloromethyl)-4-oxoquinazolin-3-yl]acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. While the exact compound is not directly mentioned in the provided papers, similar derivatives have been synthesized and evaluated for various therapeutic effects, including antiviral, antiapoptotic, anticonvulsant, and antibacterial properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step reactions starting from basic precursors such as anthranilic acid or isothiocyanates. For instance, a series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides was synthesized by reacting 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with various amines in the presence of N,N'-carbonyldiimidazole in a dioxane medium . Another example includes the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives through a sequence of reactions involving 2-aminobenzothiazole, chloroacetyl chloride, hydrazine hydrate, and 4,7-dichloroquinoline .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by spectroscopic techniques such as FT-IR, FT-Raman, 1H NMR, and 13C NMR. These techniques help in assigning functional groups and confirming the purity and identity of the synthesized compounds. For example, the FT-IR and FT-Raman spectra of a related compound were recorded and compared with theoretical results to analyze the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity can be inferred from molecular electrostatic potential maps, which indicate possible sites for nucleophilic attack, such as the NH group or sulfur atoms in some derivatives . The chemical reactivity is also crucial for the biological activity of these compounds, as it can influence their interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties. For instance, the nonlinear optical properties and frontier molecular orbitals of a related compound were studied at the DFT level, indicating that the compound has greater nonlinear optical properties than urea . These properties are essential for understanding the compound's behavior in biological systems and for designing new derivatives with improved efficacy.
科学的研究の応用
抗がん活性
キナゾリンおよびキナゾリノン誘導体は、抗がん活性を示すことが判明している . それらは、生理学的に重要で薬理学的に利用される様々な分子の合成に使用される . 例えば、エルロチニブとゲフィチニブはどちらもキナゾリン誘導体であり、肺癌と膵臓癌の治療に使用されている .
抗菌活性
キナゾリノン誘導体は、有望な抗菌特性を示している . 薬剤耐性菌株の出現により、新規抗生物質の開発が必要とされており、キナゾリノンは潜在的な新規薬物分子として研究されている .
抗炎症活性
キナゾリノン誘導体は、抗炎症活性を示すことが判明している . これは、それらを新規抗炎症薬の開発のための潜在的な候補にする .
抗真菌活性
キナゾリノン誘導体は、抗真菌特性も示している . これは、それらが新規抗真菌薬の開発に使用できることを示唆している .
抗けいれん活性
キナゾリノン誘導体は、抗けいれん活性を示すことが判明している . これは、それらがてんかんなどの状態の新しい治療法の開発に使用できることを示唆している .
抗パーキンソン病活性
キナゾリノン誘導体は、パーキンソン病の治療に可能性を示している . これは、それらがこの状態の新しい治療法の開発に使用できることを示唆している .
Safety and Hazards
特性
IUPAC Name |
2-[2-(chloromethyl)-4-oxoquinazolin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-5-10-14-8-4-2-1-3-7(8)11(17)15(10)6-9(13)16/h1-4H,5-6H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJLNTWQOAOWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

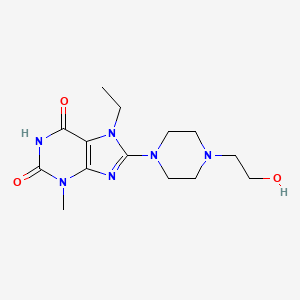
![N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2515465.png)
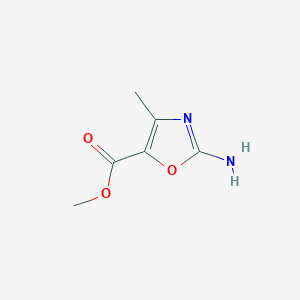

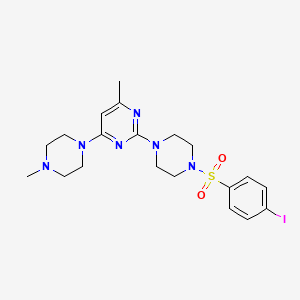
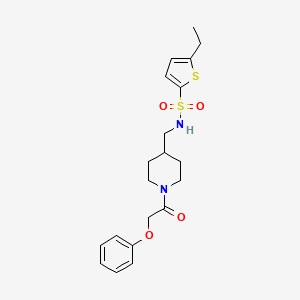
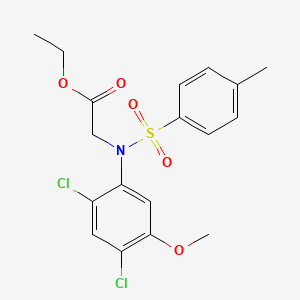
![5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid](/img/structure/B2515476.png)
![(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2515477.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)
![N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2515480.png)
![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)

